molecular formula C20H25NO6 B11165478 methyl {7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11165478
M. Wt: 375.4 g/mol
InChI Key: VHYGGFFZKIZZSG-UHFFFAOYSA-N
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Description

Methyl {7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic compound belonging to the coumarin family. Coumarins are a class of organic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by its complex structure, which includes a chromen-2-one core substituted with various functional groups.

Preparation Methods

The synthesis of methyl {7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps. One common method starts with the preparation of 7-hydroxy-4,8-dimethylcoumarin, which is then reacted with diethylaminoethyl chloride in the presence of a base such as potassium carbonate to form the intermediate product. This intermediate is further reacted with methyl chloroacetate under basic conditions to yield the final compound .

Industrial production methods often involve optimizing reaction conditions to increase yield and purity. This may include the use of green solvents, catalysts, and other environmentally friendly procedures .

Mechanism of Action

The mechanism of action of methyl {7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. For example, in anti-cancer research, the compound has been shown to inhibit DNA gyrase, an enzyme crucial for DNA replication in cancer cells . This inhibition leads to the disruption of DNA synthesis and cell division, ultimately resulting in cell death. Additionally, the compound’s anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes .

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

methyl 2-[7-[2-(diethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C20H25NO6/c1-6-21(7-2)17(22)11-26-16-9-8-14-12(3)15(10-18(23)25-5)20(24)27-19(14)13(16)4/h8-9H,6-7,10-11H2,1-5H3

InChI Key

VHYGGFFZKIZZSG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)COC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC(=O)OC)C)C

Origin of Product

United States

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